molecular formula C15H17N3O2 B7478270 [5-(4-methoxyphenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone

[5-(4-methoxyphenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone

Cat. No.: B7478270
M. Wt: 271.31 g/mol
InChI Key: LUPFNMQLGOPCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxyphenyl)-1H-pyrazol-3-ylmethanone is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a methoxyphenyl group and a pyrrolidinyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1H-pyrazol-3-ylmethanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.

    Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution or amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the pyrazole ring or the carbonyl group.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-methoxyphenyl)-1H-pyrazol-3-ylmethanone may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound may exhibit biological activity, making it a potential candidate for drug development. Its interactions with biological targets could be studied to understand its pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity might make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1H-pyrazol-3-ylmethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1H-pyrazol-3-ylmethanone
  • 5-(4-methoxyphenyl)-1H-pyrazol-3-ylmethanone

Uniqueness

Compared to similar compounds, 5-(4-methoxyphenyl)-1H-pyrazol-3-ylmethanone may exhibit unique properties due to the presence of the pyrrolidinyl group. This could affect its reactivity, stability, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-20-12-6-4-11(5-7-12)13-10-14(17-16-13)15(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPFNMQLGOPCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.